molecular formula C26H25ClN4O2S B2683548 N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242972-07-1

N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2683548
CAS RN: 1242972-07-1
M. Wt: 493.02
InChI Key: JOVFKCHJUHNQGI-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide” is a complex organic molecule. It has been studied for its potential as an inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival .


Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray diffraction methods. The structure was deposited in the Protein Data Bank (PDB) with the ID: 2X39 . The resolution of the structure is 1.93 Å .

Scientific Research Applications

Synthesis and Anticancer Applications

A significant focus of research on similar compounds involves their synthesis and evaluation for anticancer properties. For example, novel derivatives of piperidine-carboxamide have been synthesized and characterized, demonstrating anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents by inhibiting the formation of blood vessels and exerting cytotoxic effects through differential DNA interactions (Vinaya et al., 2017). Similarly, compounds derived from visnaginone and khellinone have shown COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating potential in cancer treatment through modulation of inflammatory pathways (A. Abu‐Hashem et al., 2020).

Electrophoretic Analysis

The study of related substances through electrophoretic methods has been explored to understand the separation and identification of compound analogs, which is crucial for quality control in pharmaceutical development. For instance, nonaqueous capillary electrophoretic separation has been developed for imatinib mesylate and its analogs, demonstrating the utility of these methods in analyzing complex pharmaceutical compounds (Lei Ye et al., 2012).

Synthesis of Novel Derivatives

Research into the synthesis of novel derivatives with potential therapeutic applications continues to be a significant area of interest. Compounds incorporating elements such as the thienopyrimidinyl and piperidine groups have been synthesized, revealing diverse pharmacological properties, including potential antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities, underscoring the broad therapeutic potential of these chemical frameworks (G. Mattioda et al., 1975).

Antimicrobial and Anti-Inflammatory Activities

The exploration of novel chemical entities for antimicrobial and anti-inflammatory applications is another critical research avenue. Compounds synthesized from thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial activity, indicating their potential as new therapeutic agents to combat bacterial infections (S. Kolisnyk et al., 2015).

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PKB, with nanomolar potency. It has up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O2S/c1-16-4-8-18(9-5-16)21-15-34-23-22(21)29-26(30-25(23)33)31-12-2-3-19(14-31)24(32)28-13-17-6-10-20(27)11-7-17/h4-11,15,19H,2-3,12-14H2,1H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVFKCHJUHNQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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